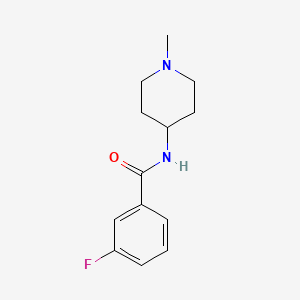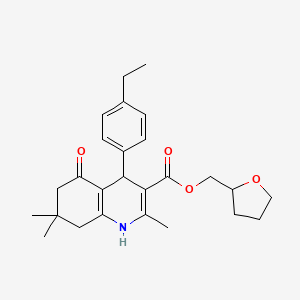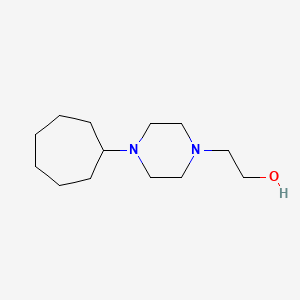![molecular formula C13H18BrNO3 B4949054 ethyl 1-[(5-bromo-2-furyl)methyl]-4-piperidinecarboxylate](/img/structure/B4949054.png)
ethyl 1-[(5-bromo-2-furyl)methyl]-4-piperidinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-[(5-bromo-2-furyl)methyl]-4-piperidinecarboxylate, also known as Brucine, is a natural alkaloid compound derived from the seeds of Strychnos nux-vomica. It has been widely used in scientific research due to its various pharmacological properties, including its ability to inhibit acetylcholinesterase and induce convulsions. In
作用機序
Ethyl 1-[(5-bromo-2-furyl)methyl]-4-piperidinecarboxylate exerts its pharmacological effects by binding to and inhibiting acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting acetylcholinesterase, this compound increases the levels of acetylcholine in the brain, which can lead to convulsions and other neurological effects. Additionally, this compound has been shown to have a modulatory effect on ion channels, which can also contribute to its pharmacological effects.
Biochemical and Physiological Effects:
This compound has been shown to induce convulsions in animals and humans, as well as inhibit acetylcholinesterase activity. It has also been shown to have analgesic and anti-inflammatory effects, as well as potential anticancer activity. However, the exact biochemical and physiological effects of this compound are still not fully understood and require further investigation.
実験室実験の利点と制限
One advantage of using ethyl 1-[(5-bromo-2-furyl)methyl]-4-piperidinecarboxylate in lab experiments is its well-established synthesis method, which makes it readily available for scientific research. Additionally, its ability to induce convulsions and inhibit acetylcholinesterase makes it a useful tool in neuroscience research. However, one limitation is its potential toxicity, which requires careful handling and proper safety precautions.
将来の方向性
There are several future directions for ethyl 1-[(5-bromo-2-furyl)methyl]-4-piperidinecarboxylate research, including further investigation of its mechanisms of action, as well as its potential therapeutic applications. For example, this compound could be further studied as a potential therapeutic agent for Alzheimer's disease, as well as other neurological disorders. Additionally, its anticancer activity could be further explored, with the goal of developing new cancer treatments. Overall, this compound has the potential to be a valuable tool in scientific research and a promising therapeutic agent for various diseases.
合成法
Ethyl 1-[(5-bromo-2-furyl)methyl]-4-piperidinecarboxylate can be synthesized through a multistep process starting from strychnine, which is also a natural alkaloid compound found in Strychnos nux-vomica. The synthesis involves several chemical reactions, including bromination, reduction, and esterification. The final product is obtained through recrystallization and purification. The synthesis method has been well-established and optimized over the years, making this compound readily available for scientific research.
科学的研究の応用
Ethyl 1-[(5-bromo-2-furyl)methyl]-4-piperidinecarboxylate has been extensively studied for its pharmacological properties, such as its ability to inhibit acetylcholinesterase and induce convulsions. It has been used as a tool in neuroscience research to study the mechanisms of seizures and epilepsy. This compound has also been investigated for its potential as a therapeutic agent for Alzheimer's disease, due to its ability to inhibit acetylcholinesterase. Furthermore, it has been studied for its analgesic and anti-inflammatory effects, as well as its potential as an anticancer agent.
特性
IUPAC Name |
ethyl 1-[(5-bromofuran-2-yl)methyl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO3/c1-2-17-13(16)10-5-7-15(8-6-10)9-11-3-4-12(14)18-11/h3-4,10H,2,5-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFQOFYICNUPJEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CC2=CC=C(O2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-phenylacetamide](/img/structure/B4948996.png)
![4-(4-methoxy-2-methylphenyl)-N-[3-(methylthio)phenyl]butanamide](/img/structure/B4949010.png)
![1-[4-(4-chlorophenyl)-1-hydroxy-2,5,5-trimethyl-3-oxido-2,5-dihydro-1H-imidazol-2-yl]ethanone](/img/structure/B4949013.png)
![2-chloro-4-{[{[1-(2-methoxyethyl)-4-piperidinyl]methyl}(4-pyridinylmethyl)amino]methyl}phenol](/img/structure/B4949021.png)

![N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(3-pyridinylmethyl)glycinamide](/img/structure/B4949036.png)
![N-cyclopentyl-2-[(8-quinolinyloxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4949046.png)
![2-{2-bromo-4-[2-cyano-2-(4-nitrophenyl)vinyl]phenoxy}-N-(4-methoxyphenyl)acetamide](/img/structure/B4949056.png)

![5-(1H-indol-1-ylmethyl)-N-methyl-N-[2-(4-morpholinyl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B4949066.png)
![N-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-4-methoxy-3-biphenylamine](/img/structure/B4949078.png)

![methyl 3-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-7-cyclopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4949095.png)
